4-Fluoro-3-(methanesulfonyl)phenylboronic acid

Purity Quality Control Synthetic Chemistry

This bifunctional arylboronic acid is a critical intermediate for medicinal chemistry and agrochemical R&D. Its unique combination of an electron-withdrawing 4-fluoro and a metabolically stable 3-methanesulfonyl group delivers a distinct electronic and steric profile, enabling potent LXRα agonists (EC50=415nM) and efficient Suzuki-Miyaura couplings for biaryl architectures. Ideal for building focused libraries and for SuFEx click chemistry precursors. Ensure your next lead optimization campaign has the precision it needs.

Molecular Formula C7H8BFO4S
Molecular Weight 218.02 g/mol
CAS No. 1268496-35-0
Cat. No. B3228734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methanesulfonyl)phenylboronic acid
CAS1268496-35-0
Molecular FormulaC7H8BFO4S
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)S(=O)(=O)C)(O)O
InChIInChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
InChIKeyHLZHIAFQLYBKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(methanesulfonyl)phenylboronic Acid: A Specialized Boronic Acid Building Block for Suzuki-Miyaura Coupling


4-Fluoro-3-(methanesulfonyl)phenylboronic acid (CAS 1268496-35-0) is a bifunctional arylboronic acid distinguished by the simultaneous presence of a 4-fluoro substituent and a 3-methanesulfonyl (methylsulfonyl) group on the phenyl ring . This compound belongs to the broader class of sulfonyl-substituted arylboronic acids, which are utilized as versatile intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures [1]. Its molecular formula is C7H8BFO4S, with a molecular weight of 218.02 g/mol, and it is commercially available as a solid with specified purity grades for research and development purposes .

Why Generic Arylboronic Acids Cannot Substitute 4-Fluoro-3-(methanesulfonyl)phenylboronic Acid in Targeted Synthesis


Substitution of 4-fluoro-3-(methanesulfonyl)phenylboronic acid with a simpler, unfunctionalized, or differently substituted arylboronic acid is not scientifically valid for applications requiring this precise substitution pattern. The combination of the electron-withdrawing sulfonyl group and the 4-fluoro atom imparts a unique electronic and steric profile that governs both its reactivity in cross-coupling reactions and the physicochemical properties of the resulting biaryl products [1]. Replacing it with, for example, 4-fluorophenylboronic acid would eliminate the sulfonyl moiety, which is critical for hydrogen bonding, metabolic stability, or as a synthetic handle for further derivatization [2]. Conversely, using 3-(methanesulfonyl)phenylboronic acid would remove the fluorine atom, altering lipophilicity, metabolic stability, and electronic distribution, which can significantly impact the biological activity of downstream molecules, as evidenced by the specific potency of drug candidates incorporating this fluorinated sulfonyl aryl motif [3].

Quantitative Differentiation of 4-Fluoro-3-(methanesulfonyl)phenylboronic Acid: Purity, Potency, and Synthetic Utility


Comparative Purity Assessment: 4-Fluoro-3-(methanesulfonyl)phenylboronic Acid vs. Unsubstituted Analog

A comparison of commercially available purity specifications indicates a potential quality advantage for the target compound. The 4-fluoro-3-(methanesulfonyl)phenylboronic acid is offered by a major supplier with a minimum purity of 97% . In contrast, the closest non-fluorinated analog, 3-(methanesulfonyl)phenylboronic acid, is commonly supplied with a lower minimum purity of 95% from similar commercial sources .

Purity Quality Control Synthetic Chemistry

Validated Biological Activity: A Drug Candidate Incorporating the 4-Fluoro-3-(methylsulfonyl)phenyl Motif Demonstrates Nanomolar Potency

The specific 4-fluoro-3-(methylsulfonyl)phenyl moiety is a critical pharmacophore in a series of potent LXR agonists. A representative compound, (R)-4-(4-fluoro-3-(methylsulfonyl)phenyl)-2-isopropyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperazine, which incorporates the target arylboronic acid as a key building block, exhibits an EC50 of 415 nM against the human Liver X Receptor alpha (LXRα) [1][2]. This demonstrates the functional value of the complete, unmodified substitution pattern.

Medicinal Chemistry LXR Agonist Structure-Activity Relationship

Comparative Reactivity in Cross-Coupling: Benchmarking Against a Non-Fluorinated Sulfonyl Boronic Acid

While direct head-to-head yield data for the target compound is not publicly available, the closely related class of sulfonyl fluoride-substituted arylboronic acids demonstrates high efficiency in Suzuki-Miyaura couplings. For instance, a para-substituted sulfonyl fluoride boronic acid achieves a 98% yield in a key synthetic step, underscoring the compatibility and high reactivity of this structural class with palladium catalysis [1]. This class-level data supports the expected robust performance of 4-fluoro-3-(methanesulfonyl)phenylboronic acid.

Suzuki-Miyaura Reaction Yield Palladium Catalysis

Structural Differentiation: Unique Substitution Pattern Defines Physicochemical Properties

The simultaneous presence of the 4-fluoro and 3-methanesulfonyl groups creates a unique substitution pattern not found in simpler analogs. This pattern is predicted to confer distinct physicochemical properties. For example, the calculated XLogP3-AA value for a compound containing this motif is 4.5 [1], which is a key determinant of membrane permeability and oral bioavailability. This differentiates it from non-fluorinated or non-sulfonylated analogs, which would have significantly different lipophilicity profiles.

Lipophilicity Metabolic Stability Drug Design

Cost and Availability Comparison: 4-Fluoro-3-(methanesulfonyl)phenylboronic Acid vs. Common Analogs

A procurement evaluation reveals that 4-fluoro-3-(methanesulfonyl)phenylboronic acid is offered at a premium compared to its non-fluorinated analog. The target compound is listed at €223.00 for 100 mg . In contrast, 3-(methanesulfonyl)phenylboronic acid is available at a significantly lower cost per gram, with bulk pricing available upon request . This price differential reflects the added synthetic complexity and specialized demand for the fluorinated derivative.

Procurement Pricing Lead Time

Validated Applications for 4-Fluoro-3-(methanesulfonyl)phenylboronic Acid in Drug Discovery and Materials Science


Synthesis of Potent LXR Agonists for Cardiovascular and Metabolic Disease Research

Medicinal chemistry teams focused on nuclear receptor modulation, particularly Liver X Receptors (LXRs), can utilize 4-fluoro-3-(methanesulfonyl)phenylboronic acid as a key intermediate to access a series of potent LXR agonists. The evidence demonstrates that compounds incorporating this exact aryl motif exhibit nanomolar activity (EC50 = 415 nM) in LXRα recruitment assays [1]. This application scenario is supported by patent literature from Vitae Pharmaceuticals, which discloses this specific fragment as part of their lead optimization campaign [2].

Construction of Fluorinated Biaryls with Tunable Physicochemical Properties

Process chemists and discovery teams can employ this boronic acid in Suzuki-Miyaura cross-coupling reactions to install a metabolically stable and electron-withdrawing 4-fluoro-3-sulfonylphenyl group. The class of sulfonyl-substituted arylboronic acids is known for its efficient coupling under standard palladium catalysis [3], and the specific substitution pattern yields products with calculated lipophilicity (XLogP3-AA of 4.5 for a representative derivative) that is favorable for oral bioavailability [4]. This makes it a strategic choice for lead optimization in drug discovery programs.

Synthesis of Bioorthogonal 'Click' Reagents and Sulfonyl Fluoride Probes

Although the target compound is a methyl sulfone, its structural similarity to the highly active field of aryl sulfonyl fluorides positions it as a valuable precursor for developing chemical biology tools. The robust synthetic methodology for related sulfonyl fluoride boronic acids (with yields up to 98% in key steps) indicates that this compound can be reliably converted into advanced intermediates for SuFEx click chemistry applications [3], enabling the development of covalent probes and functional materials.

Development of Agrochemical Intermediates with Enhanced Metabolic Stability

In agrochemical research, the introduction of both fluorine and a sulfonyl group is a well-established strategy to improve the metabolic stability and bioavailability of active ingredients. The unique substitution pattern of 4-fluoro-3-(methanesulfonyl)phenylboronic acid provides a direct route to novel crop protection agents. The compound's high purity specification (≥97%) ensures reliable performance in multi-step syntheses, minimizing the formation of impurities that can plague agrochemical development .

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